molecular formula C12H13N3S B13345046 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13345046
M. Wt: 231.32 g/mol
InChI Key: QJLVFUKQWXAZFE-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarbonitrile with isobutylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiophene ring and carbonitrile group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide
  • 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
  • 1-Isobutyl-3-(3H-thiophen-2-yl)pyrazol-4-amine

Comparison: Compared to its analogs, 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where the carbonitrile functionality is crucial.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H13N3S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,7H2,1-2H3

InChI Key

QJLVFUKQWXAZFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)C#N

Origin of Product

United States

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